molecular formula C9H9N3O B1275120 2-cyano-N-(pyridin-3-ylmethyl)acetamide CAS No. 283153-85-5

2-cyano-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B1275120
CAS No.: 283153-85-5
M. Wt: 175.19 g/mol
InChI Key: SYFMQBDZEJECPU-UHFFFAOYSA-N
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Description

2-Cyano-N-(pyridin-3-ylmethyl)acetamide is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a pyridinylmethyl group attached to an acetamide backbone. It is a solid at room temperature with a melting point of 50-52°C .

Preparation Methods

The synthesis of 2-cyano-N-(pyridin-3-ylmethyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of pyridin-3-ylmethylamine with cyanoacetic acid or its esters under specific conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

2-Cyano-N-(pyridin-3-ylmethyl)acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-cyano-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The cyano group and the pyridinylmethyl moiety play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Cyano-N-(pyridin-3-ylmethyl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFMQBDZEJECPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405126
Record name 2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283153-85-5
Record name 2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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